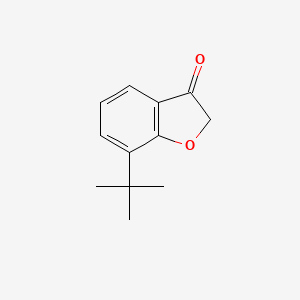

7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the class of benzofuran derivatives. It has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group attached to the benzofuran ring, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .

Mode of Action

It’s known that certain benzofurans can interact with various types of cancer cells, leading to inhibition of cell growth .

Biochemical Pathways

It’s known that certain benzofurans can inhibit the growth of various types of cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Certain benzofurans have been shown to inhibit the growth of various types of cancer cells , suggesting that they may induce cell cycle arrest or apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and purity .

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Applications

Pharmacological Properties

Research indicates that 7-tert-butyl-2,3-dihydro-1-benzofuran-3-one exhibits significant pharmacological activities. It has been investigated for its potential as an anti-inflammatory agent due to its interaction with cyclooxygenase enzymes (COX-1 and COX-2) . Additionally, studies have shown that derivatives of this compound can act as inhibitors for both COX isoforms, suggesting a dual mechanism that could be beneficial in treating inflammatory conditions .

Neuropathic Pain Management

In vivo studies have demonstrated that compounds related to this compound can reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a promising avenue for developing analgesics based on this chemical structure .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research has shown that benzofuran derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways .

Chemical Synthesis and Intermediate Applications

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural properties make it a valuable precursor in the development of new pharmaceuticals and agrochemicals .

Insulin Sensitivity Enhancement

Studies have indicated that benzofuran derivatives can enhance insulin sensitivity, making them potential candidates for developing treatments for metabolic disorders such as diabetes .

Industrial Applications

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its applications extend to areas such as additive manufacturing and battery materials, where it can contribute to the creation of innovative products with enhanced performance characteristics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted by Kothekar et al. utilized molecular dynamics simulations to analyze the interaction of 7-tert-butylbenzofurans with COX enzymes. The findings indicated a significant selectivity towards COX-2, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Neuropathic Pain Reversal

In an experimental study at The University of Texas M. D. Anderson Cancer Center, researchers demonstrated that this compound derivatives effectively reversed neuropathic pain in rat models induced by paclitaxel treatment. This study highlighted the compound's potential as a new analgesic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives such as:

- 7-Bromo-2,3-dihydro-1-benzofuran-3-one

- 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one

Uniqueness

What sets this compound apart from its similar compounds is the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This unique structural feature makes it a valuable compound for various research and industrial applications .

Biological Activity

7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the class of benzofuran derivatives, characterized by its unique structure that includes a tert-butyl group and a carbonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O2 with a molecular weight of approximately 204.26 g/mol. Its structure features a fused bicyclic framework that enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Melting Point | Varies by derivative |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that derivatives of 2,3-dihydro-1-benzofuran compounds exhibit significant biological activities, including:

- Cannabinoid Receptor Modulation : Some derivatives have been identified as selective agonists for cannabinoid receptor 2 (CB2), which is relevant for pain management and inflammation . Studies suggest that this compound may enhance binding affinity towards these receptors due to its structural features.

- Anti-inflammatory Effects : In vivo studies have demonstrated that compounds similar to this compound can effectively reduce inflammation in various models, including asthma and neuropathic pain models . These compounds act primarily through CB2 receptor pathways without the central side effects associated with CB1 receptor activation.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed that:

- Receptor Interaction : The compound interacts with cannabinoid receptors, particularly CB2, which are predominantly expressed in immune tissues. This interaction is thought to modulate pain and inflammatory responses without psychoactive effects associated with CB1 receptor activation .

- Inhibition of Enzymatic Activity : Some studies have indicated that related benzofuran derivatives may inhibit poly(ADP-ribose) polymerase (PARP) activity, which plays a role in DNA repair and cellular stress responses . This inhibition could lead to selective cytotoxicity in cancer cells with specific genetic backgrounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of benzofuran derivatives:

- Cannabinoid Receptor Agonists : A study synthesized a series of 2,3-dihydrobenzofuran derivatives and evaluated their efficacy as selective CB2 agonists. One compound showed significant efficacy in reversing neuropathic pain in animal models without affecting locomotor behavior .

- PARP Inhibition : Research on substituted benzofuran derivatives revealed potent inhibitors of PARP-1 with IC50 values as low as 0.531 μM for certain compounds. These findings suggest potential applications in cancer therapeutics where PARP inhibition is beneficial .

Properties

IUPAC Name |

7-tert-butyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2,3)9-6-4-5-8-10(13)7-14-11(8)9/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPYMMGKQVMBIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.